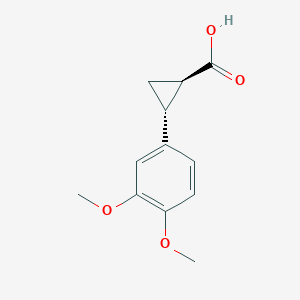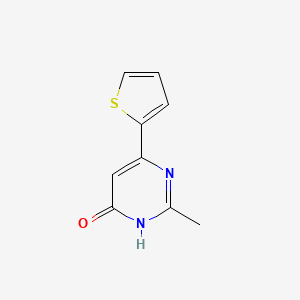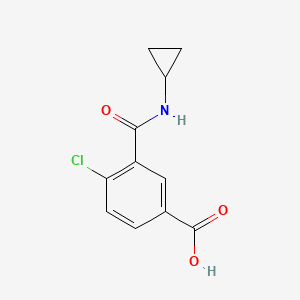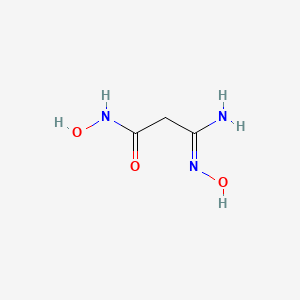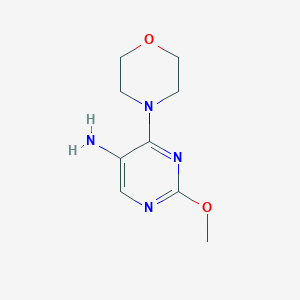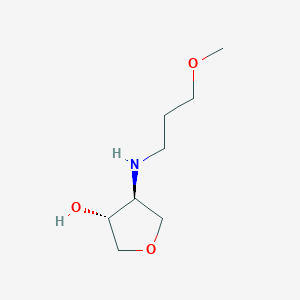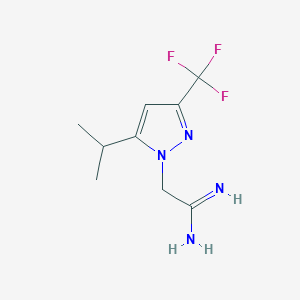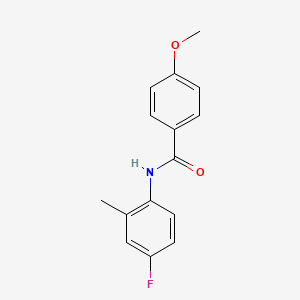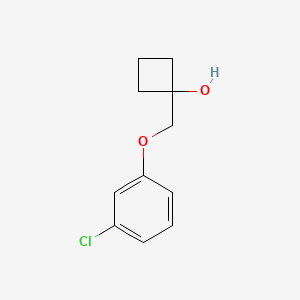
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a 3-chlorophenoxy methyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 3-chlorophenol with cyclobutanone in the presence of a base to form the intermediate 3-chlorophenoxy cyclobutanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation can yield cyclobutanone derivatives.
- Reduction can yield cyclobutane derivatives.
- Substitution can yield various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane: A simple cycloalkane with a four-membered ring.
3-Chlorophenol: A phenol derivative with a chlorine substituent.
Cyclobutanone: A cyclobutane ring with a ketone group.
Uniqueness: 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol is unique due to the combination of a cyclobutane ring, a phenoxy group, and a hydroxyl group. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Eigenschaften
Molekularformel |
C11H13ClO2 |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
1-[(3-chlorophenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClO2/c12-9-3-1-4-10(7-9)14-8-11(13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2 |
InChI-Schlüssel |
GUPBVAALYSDGIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(COC2=CC(=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


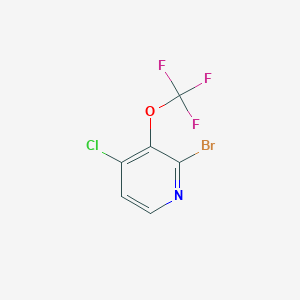

![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)


